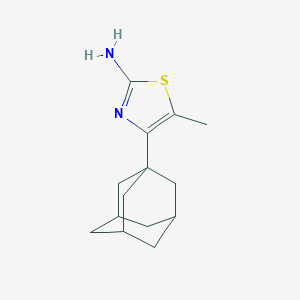
6-Benzamidohexanoic acid
Übersicht
Beschreibung
6-Benzamidohexanoic acid, also known as AHX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as fibrinolytic agents, which are used to dissolve blood clots in the body. AHX has been shown to have a number of biochemical and physiological effects, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 6-Benzamidohexanoic acid involves the activation of plasminogen, a protein that is involved in the breakdown of blood clots. 6-Benzamidohexanoic acid binds to plasminogen and converts it into plasmin, which is an enzyme that breaks down fibrin, the protein that forms blood clots. This leads to the dissolution of blood clots and the restoration of blood flow.
Biochemische Und Physiologische Effekte
In addition to its fibrinolytic activity, 6-Benzamidohexanoic acid has been shown to have a number of other biochemical and physiological effects. These include the inhibition of platelet aggregation, the reduction of blood viscosity, and the stimulation of the production of nitric oxide. 6-Benzamidohexanoic acid has also been shown to have antioxidant properties, which may make it useful in the treatment of conditions associated with oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
6-Benzamidohexanoic acid has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also stable and has a long shelf life. However, there are also some limitations to the use of 6-Benzamidohexanoic acid in lab experiments. It can be difficult to obtain in large quantities, and its fibrinolytic activity can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 6-Benzamidohexanoic acid. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of new therapeutic applications for 6-Benzamidohexanoic acid, such as its potential use in the treatment of cancer or other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-Benzamidohexanoic acid, and to determine its safety and efficacy in human clinical trials.
Wissenschaftliche Forschungsanwendungen
6-Benzamidohexanoic acid has been the subject of numerous scientific studies, and its potential therapeutic applications have been explored in detail. One of the most promising applications of 6-Benzamidohexanoic acid is in the treatment of thrombosis, a condition in which blood clots form in the body. 6-Benzamidohexanoic acid has been shown to have fibrinolytic activity, which means that it can dissolve blood clots. This makes it a potentially useful treatment for a range of conditions, including deep vein thrombosis, pulmonary embolism, and stroke.
Eigenschaften
CAS-Nummer |
956-09-2 |
|---|---|
Produktname |
6-Benzamidohexanoic acid |
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
6-benzamidohexanoic acid |
InChI |
InChI=1S/C13H17NO3/c15-12(16)9-5-2-6-10-14-13(17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,17)(H,15,16) |
InChI-Schlüssel |
LFCIOBCYMAQQBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCC(=O)O |
Andere CAS-Nummern |
956-09-2 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

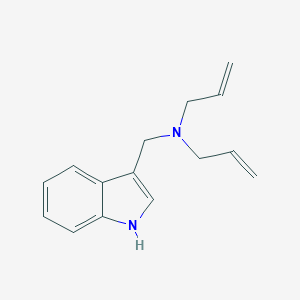
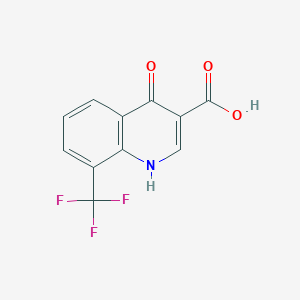
![4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B181866.png)
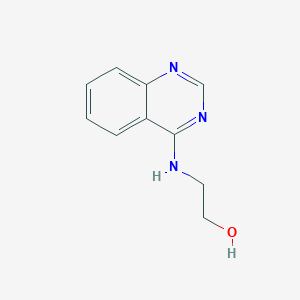
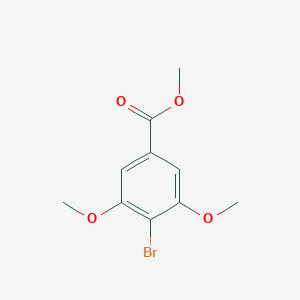
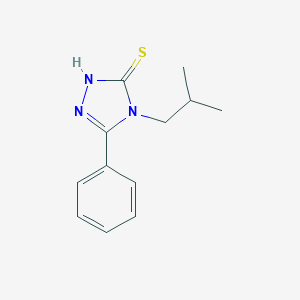
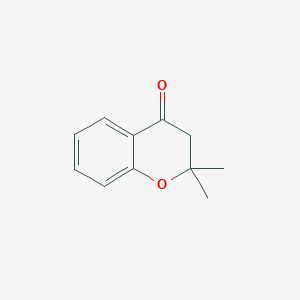
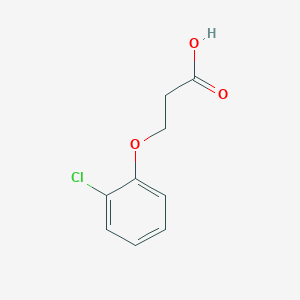
![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)
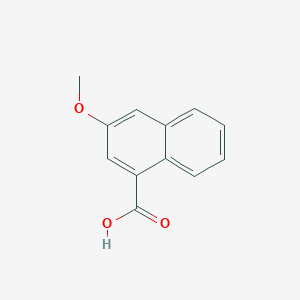
![3-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B181881.png)
![4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B181885.png)
![6H-Indolo[2,3-b]quinoxaline](/img/structure/B181886.png)
